molecular formula C15H26N2O4 B15299981 1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid

1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid

Cat. No.: B15299981
M. Wt: 298.38 g/mol
InChI Key: JWBNZJLDCIFMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring and a diazepane moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Chemical Reactions Analysis

1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid involves the protection of amine groups during chemical reactions. The Boc group is introduced to the amine, preventing it from reacting with other reagents. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amines such as:

1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a diazepane moiety, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)16-8-5-9-17(11-10-16)15(12(18)19)6-4-7-15/h4-11H2,1-3H3,(H,18,19)

InChI Key

JWBNZJLDCIFMIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.